N-cyclohexylbenzenesulfinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

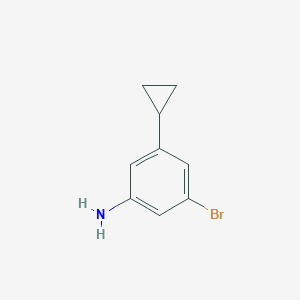

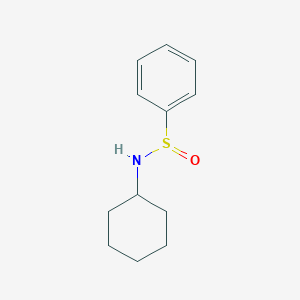

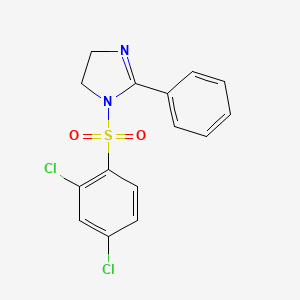

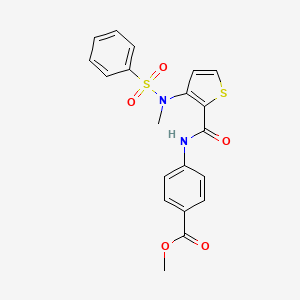

“N-cyclohexylbenzenesulfinamide” is a chemical compound with the molecular formula C12H17NOS . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “N-cyclohexylbenzenesulfinamide” consists of a benzene ring attached to a sulfinamide group with a cyclohexyl group . The average mass of the molecule is 239.334 Da .Physical And Chemical Properties Analysis

“N-cyclohexylbenzenesulfinamide” has a molecular weight of 239.339 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

N-cyclohexylbenzenesulfinamide and its derivatives have been utilized in various catalytic applications. For instance, sulfonamide-substituted iron phthalocyanine, which includes derivatives of N-cyclohexylbenzenesulfinamide, has been used as a catalyst for the oxidation of olefins. This particular phthalocyanine exhibits remarkable stability under oxidative conditions and is crucial in the oxidation of cyclohexene using H2O2 as the oxidant, resulting in the formation of allylic ketone, 2-cyclohexen-1-one (Işci et al., 2014).

Synthesis of Pharmaceuticals and Intermediates

N-cyclohexylbenzenesulfinamide derivatives are also significant in the synthesis of pharmaceutical intermediates. For example, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as an electrophilic cyanation reagent for synthesizing various benzonitriles from aryl bromides. This methodology is notable for its efficiency in synthesizing pharmaceutical intermediates and achieves chemoselective monocyanation of dibromoarenes (Anbarasan et al., 2011).

Applications in Organic Chemistry Reactions

In organic chemistry, N-cyclohexylbenzenesulfinamide derivatives have been employed in various synthesis reactions. For instance, N-Fluorobenzenesulfonimide has been used as a catalyst in the three-component synthesis of isoquinuclidines, demonstrating substantial yields and selectivity ratios (Wu et al., 2013).

Hydrodesulfurization Applications

In the field of hydrodesulfurization, derivatives of N-cyclohexylbenzenesulfinamide have been studied for their catalytic efficiency. For example, in the hydrodesulfurization of dibenzothiophene, catalysts involving derivatives of N-cyclohexylbenzenesulfinamide have been explored for their effectiveness in sulfur removal and the subsequent generation of hydrocarbons like cyclohexylbenzene (Houalla et al., 1978).

Antimycobacterial Agents

N-cyclohexylbenzenesulfinamide derivatives have also shown potential as antimycobacterial agents. For example, 2,4-dinitrophenylsulfonamides, a derivative, have shown significant potency against Mycobacterium tuberculosis, with higher efficacy than some clinical agents (Malwal et al., 2012).

Eigenschaften

IUPAC Name |

N-cyclohexylbenzenesulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c14-15(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h2,5-6,9-11,13H,1,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOMSORUDLSEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexylbenzenesulfinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2895270.png)

![N-(4-bromo-2-fluorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide](/img/structure/B2895281.png)

![2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2895284.png)

![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2895285.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2895286.png)

![3-({3-[(Oxolan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2895288.png)